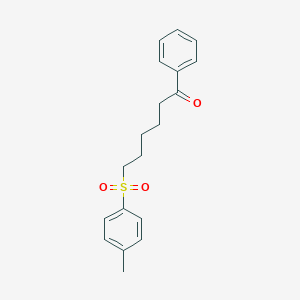![molecular formula C31H32N2OS2 B420370 3-[(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2,2,4,4-tetramethyl-3-(methylsulfanyl)cyclobutanone](/img/structure/B420370.png)
3-[(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2,2,4,4-tetramethyl-3-(methylsulfanyl)cyclobutanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2,2,4,4-tetramethyl-3-(methylsulfanyl)cyclobutanone is a complex organic compound characterized by its unique cyclobutanone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2,2,4,4-tetramethyl-3-(methylsulfanyl)cyclobutanone typically involves multi-step organic reactions. The process may start with the preparation of the cyclobutanone core, followed by the introduction of the methylthio and imidazole groups through nucleophilic substitution and other organic reactions. Common reagents used in these reactions include alkyl halides, thiols, and imidazole derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like chromatography and recrystallization are used to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2,2,4,4-tetramethyl-3-(methylsulfanyl)cyclobutanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole and methylthio sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the imidazole or methylthio sites.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: The compound’s potential pharmacological properties can be explored for drug development, particularly in targeting specific molecular pathways.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its distinct chemical properties.
Mécanisme D'action
The mechanism of action of 3-[(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2,2,4,4-tetramethyl-3-(methylsulfanyl)cyclobutanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The methylthio group may participate in redox reactions, influencing cellular processes. The compound’s overall structure allows it to interact with various biological pathways, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethyl-3-(methylthio)-3-[(4,5-diphenyl-1H-imidazole-2-yl)thio]cyclobutanone: A similar compound lacking the benzyl group on the imidazole ring.
2,2,4,4-Tetramethyl-3-(methylthio)-3-[(4,5-diphenyl-1-benzyl-1H-imidazole-2-yl)thio]cyclopentanone: A compound with a cyclopentanone core instead of cyclobutanone.
Uniqueness
The uniqueness of 3-[(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2,2,4,4-tetramethyl-3-(methylsulfanyl)cyclobutanone lies in its specific combination of functional groups and core structure
Propriétés
Formule moléculaire |
C31H32N2OS2 |
|---|---|
Poids moléculaire |
512.7g/mol |
Nom IUPAC |
3-(1-benzyl-4,5-diphenylimidazol-2-yl)sulfanyl-2,2,4,4-tetramethyl-3-methylsulfanylcyclobutan-1-one |
InChI |
InChI=1S/C31H32N2OS2/c1-29(2)27(34)30(3,4)31(29,35-5)36-28-32-25(23-17-11-7-12-18-23)26(24-19-13-8-14-20-24)33(28)21-22-15-9-6-10-16-22/h6-20H,21H2,1-5H3 |
Clé InChI |
JXNVIJQCIKQMAU-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)C(C1(SC)SC2=NC(=C(N2CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(C)C)C |
SMILES canonique |
CC1(C(=O)C(C1(SC)SC2=NC(=C(N2CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-Benzyl-2-methyl-2-propenyl)sulfonyl]acetone](/img/structure/B420290.png)

![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[2-[(5R,6S)-5-hydroxy-6-methoxy-4-oxooxan-2-yl]phenoxy]-2-(2-oxopropyl)oxan-3-yl] acetate](/img/structure/B420292.png)


![1-Methyl-4-[(1-vinyl-5-hexenyl)sulfonyl]benzene](/img/structure/B420297.png)
![{[(1-Benzyl-2-methyl-2-propenyl)sulfonyl]methyl}(trimethyl)silane](/img/structure/B420299.png)
methyl](trimethyl)silane](/img/structure/B420301.png)
![1-[Methoxy(phenyl)methyl]-4-pentenyl 4-methylphenyl sulfone](/img/structure/B420302.png)

![6,6-dibromo-2,2-dimethyloctahydro-3aH-cyclopropa[5,6]cycloocta[1,2-d][1,3]oxathiole](/img/structure/B420307.png)

![2,3a-Diphenyloctahydrocycloocta[d][1,3]oxathiole](/img/structure/B420309.png)
